Cas no 79305-90-1 (1,4-Piperazinediethanol,2,2,5,5-tetramethyl-)
79305-90-1 structure
Product Name:1,4-Piperazinediethanol,2,2,5,5-tetramethyl-
CAS-nummer:79305-90-1
MF:C12H26N2O2
MW:230.347043514252
CID:581435
PubChem ID:225582
Update Time:2025-04-19
1,4-Piperazinediethanol,2,2,5,5-tetramethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4-Piperazinediethanol,2,2,5,5-tetramethyl-
- 2-[4-(2-hydroxyethyl)-2,2,5,5-tetramethylpiperazin-1-yl]ethanol
- 1,4-Bis-(2-hydroxy-aethyl)-2,2,5,5-tetramethyl-piperazin
- 1,4-bis-(2-hydroxy-ethyl)-2,2,5,5-tetramethyl-piperazine
- 2,2'-(2,2,5,5-tetramethylpiperazine-1,4-diyl)diethanol
- AC1L5E55
- AG-J-33082
- CTK5E6667
- NSC15148
- 79305-90-1
- DTXSID70280034
- NSC-15148
- SCHEMBL11101601
-
- Inchi: 1S/C12H26N2O2/c1-11(2)9-14(6-8-16)12(3,4)10-13(11)5-7-15/h15-16H,5-10H2,1-4H3
- InChI-sleutel: POAIVAPYMDRWLF-UHFFFAOYSA-N
- LACHT: OCCN1CC(C)(C)N(CCO)CC1(C)C
Berekende eigenschappen
- Exacte massa: 230.19958
- Monoisotopische massa: 230.199
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 4
- Complexiteit: 205
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.1
- Topologisch pooloppervlak: 46.9Ų
Experimentele eigenschappen
- Dichtheid: 0.977
- Kookpunt: 334.6°Cat760mmHg
- Vlampunt: 143.9°C
- Brekindex: 1.471
- PSA: 46.94
- LogboekP: 0.02160
1,4-Piperazinediethanol,2,2,5,5-tetramethyl- Gerelateerde literatuur
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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